10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula C15H12ClNO. It is a derivative of dibenzoazepine and is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, also known as Iminodibenzyl-5-carbonyl chloride, is the P2X4 receptor , a subtype of purinergic receptors . These receptors are involved in various physiological processes, including inflammation, pain perception, and neuroplasticity .
Mode of Action
The compound interacts with its target, the P2X4 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with the receptor’s activation .
Biochemical Pathways
Given its antagonistic action on the p2x4 receptor, it likely impacts pathways related toneurotransmission and inflammatory responses .
Result of Action
By acting as an antagonist at the P2X4 receptor, the compound can potentially modulate neurotransmission and inflammatory responses . This could lead to effects such as reduced pain perception and decreased inflammation .
Biochemical Analysis
Biochemical Properties
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an organic electrophile in certain reactions, facilitating the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it may be used in the preparation of urea derivatives, which are potent P2X4 receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause the esterification of free carboxyl groups, which can impact cellular metabolism . Furthermore, its role as an organic electrophile suggests that it may influence cell signaling pathways by modifying the activity of specific enzymes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an organic electrophile, which allows it to participate in reactions that modify the structure and function of enzymes and proteins This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is known to be stable under inert gas conditions but can decompose in the presence of moisture . Long-term studies have shown that it can have lasting effects on cellular function, although the specific temporal changes in its activity and stability are still being explored.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the inhibition of specific receptors or enzymes . At higher doses, it can cause toxic or adverse effects, including severe skin and eye damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those used in the treatment of neurological disorders
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl bromide: Another derivative used in similar applications.
Uniqueness
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is unique due to its specific reactivity and applications in the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-19-5 | |
Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in the synthesis of new compounds?
A1: this compound serves as a key building block in the synthesis of new polycyclic compounds containing dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties []. It reacts with various amines, like 1-phenylpiperazine and pyrrolidine, to form amide derivatives [].
Q2: How is this compound used in the development of chiral stationary phases for HPLC?
A2: Researchers utilized this compound to modify (S)-leucinol in the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) []. These CSPs were designed for the chiral separation of various compounds, including π-acidic amino acid derivatives and π-basic compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.